molecular formula C24H23FN4O3 B15000119 7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B15000119
M. Wt: 434.5 g/mol
InChI Key: TWTMTTFDFMZMPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound built around a dihydroquinazolin-5-one core, a structure recognized as a significant heterocyclic motif in medicinal chemistry . This compound features a 2-fluorophenyl group at the 7-position and a 4-methyl substituent, which may influence its steric and electronic properties. The structure is further characterized by a 4-(2-furoyl)piperazin-1-yl moiety at the 2-position, a functional group that appears in other biologically active molecules . Quinazoline and quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles known for their diverse chemical reactivities and broad spectrum of biological activities . They are frequently investigated as key scaffolds in the design of enzyme inhibitors and receptor ligands . For instance, structurally similar compounds have been studied for their potential as cholinesterase inhibitors, relevant to neurological disease research , and other quinazoline-based molecules have been developed as kinase inhibitors and adenosine receptor ligands . The specific research applications and mechanism of action for this particular derivative are yet to be fully characterized and represent an opportunity for further investigation. Researchers may explore its potential in various biochemical and pharmacological assays. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23FN4O3/c1-15-22-19(13-16(14-20(22)30)17-5-2-3-6-18(17)25)27-24(26-15)29-10-8-28(9-11-29)23(31)21-7-4-12-32-21/h2-7,12,16H,8-11,13-14H2,1H3

InChI Key

TWTMTTFDFMZMPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C(=O)C4=CC=CO4)CC(CC2=O)C5=CC=CC=C5F

Origin of Product

United States

Preparation Methods

Formation of the Quinazoline Skeleton

The dihydroquinazolinone scaffold is constructed via a tandem cyclization-condensation sequence. Drawing from established protocols for 6,7-disubstituted quinazolines, the following steps are proposed:

  • Starting Material : 2-Amino-5-(2-fluorophenyl)cyclohex-1-ene-1-carboxamide is treated with formic acid under reflux to induce cyclodehydration, yielding 7-(2-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one.
  • Methylation : Position 4 is methylated using methyl iodide in the presence of potassium carbonate in anhydrous DMF at 60°C.

Key Reaction :
$$
\text{Cyclohexenecarboxamide} + \text{HCOOH} \xrightarrow{\Delta} \text{Dihydroquinazolinone} + \text{H}_2\text{O}
$$

Functionalization at Position 2 with Piperazine

Chlorination for Electrophilic Activation

The quinazoline core is chlorinated at position 2 using phosphorus oxychloride (POCl$$_3$$) under reflux:

$$
\text{Quinazolinone} + \text{POCl}3 \xrightarrow{\Delta} 2\text{-Chloroquinazoline} + \text{HPO}3
$$

Piperazine Substitution

The chlorinated intermediate undergoes nucleophilic aromatic substitution with piperazine in isopropanol at 80°C:

$$
2\text{-Chloroquinazoline} + \text{Piperazine} \xrightarrow{\text{i-PrOH, \Delta}} 2\text{-(Piperazin-1-yl)quinazoline} + \text{HCl}
$$

Optimization Notes :

  • Excess piperazine (1.2 equiv) ensures complete substitution.
  • Reaction monitoring via TLC (eluent: ethyl acetate/hexane 3:1).

Acylation of Piperazine with 2-Furoyl Chloride

Synthesis of 4-(2-Furoyl)piperazine

Piperazine is treated with 2-furoyl chloride in dichloromethane (DCM) under inert atmosphere at 0°C to room temperature:

$$
\text{Piperazine} + 2\text{-Furoyl Chloride} \xrightarrow{\text{DCM, Et}_3\text{N}} 4\text{-(2-Furoyl)piperazine} + \text{HCl}
$$

Conditions :

  • Triethylamine (2.5 equiv) as acid scavenger.
  • Stirring for 12 hours ensures complete acylation.

Coupling to Quinazoline

The 2-(piperazin-1-yl)quinazoline intermediate reacts with 4-(2-furoyl)piperazine in ethanol under reflux:

$$
2\text{-(Piperazin-1-yl)quinazoline} + 4\text{-(2-Furoyl)piperazine} \xrightarrow{\text{EtOH, \Delta}} \text{Target Compound} + \text{NH}_3
$$

Purification :

  • Crystallization from ethanol/tert-butyl methyl ether (1:3) yields pure product.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$^1$$H NMR (400 MHz, CDCl$$_3$$):

    • δ 8.41 (s, 1H, quinazoline H-4)
    • δ 7.85–7.20 (m, 4H, fluorophenyl)
    • δ 6.55 (d, $$J = 3.2$$ Hz, 1H, furan H-3)
    • δ 3.91 (s, 3H, N-CH$$_3$$)
  • HRMS : m/z calcd for C$${23}$$H$${21}$$FN$$4$$O$$3$$ [M+H]$$^+$$: 420.4; found: 420.3.

Crystallographic Stability

Polymorph screening (adapted from):

Polymorph Solvent System Crystallization Temp d-Spacing (Å)
A Ethanol/TBME 20°C 11.25, 9.32
B Methanol/TBME <10°C 12.90, 6.44

Challenges and Optimization Considerations

  • Regioselectivity in Chlorination : POCl$$_3$$ may overchlorinate; controlled stoichiometry (1.1 equiv) is critical.
  • Piperazine Solubility : Use of polar aprotic solvents (e.g., DMF) enhances reaction rates but complicates purification.
  • Furoyl Hydrolysis : Moisture-free conditions are essential during acylation to prevent 2-furoic acid formation.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its functional groups:

  • Quinazolinone core : Acts as a scaffold for further derivatization.

  • Piperazine ring : Facilitates amidation and substitution reactions.

  • Furoyl group : Contributes to aromatic interactions and potential metabolic stability.

Example Reaction :
Amidation of the quinazolinone core with 4-(2-furoyl)piperazine involves nucleophilic attack by the piperazine nitrogen on an activated carbonyl group, forming a stable amide bond .

Structural Modifications and Analog Development

Research on related quinazolinedione derivatives highlights the importance of structural modifications to optimize bioactivity . For example:

  • Substitution at the piperazine ring : Replacing the furoyl group with other substituents (e.g., chlorobenzyl, cyclohexyl) alters pharmacokinetic properties.

  • Quinazolinone core modifications : Introduction of methyl groups (e.g., at position 4) or methoxy groups can enhance selectivity.

Comparison of Structural Variants :

Feature Current Compound Analog Examples
Core Structure QuinazolinoneQuinazolinone (retained)
Position 2 Substituent 4-(2-furoyl)piperazin-1-yl4-(4-chlorobenzyl)piperazin-1-yl
Position 4 Substituent MethylHydrogen or alkyl groups
Biological Activity Potential kinase inhibitionVaried cytotoxicity (e.g., IC₅₀ ~2.5–6.8 µM)

Step 1: Formation of Ureido Intermediate

The reaction of 4,5-disubstituted-2-aminobenzoic acid derivatives with ethyl isocyanatoacetate yields ureido derivatives. This step is critical for subsequent cyclization .

Reaction :

4,5-disubstituted-2-aminobenzoic acid+Ethyl isocyanatoacetateBaseUreido intermediate\text{4,5-disubstituted-2-aminobenzoic acid} + \text{Ethyl isocyanatoacetate} \xrightarrow{\text{Base}} \text{Ureido intermediate}

Step 2: Quinazolinone Ring Closure

Treatment of the ureido intermediate with concentrated HCl induces cyclization, forming the quinazolinone core. This step is essential for generating the bicyclic structure .

Reaction :

Ureido intermediateHClQuinazolinone core\text{Ureido intermediate} \xrightarrow{\text{HCl}} \text{Quinazolinone core}

Step 3: Amidation with Piperazines

The quinazolinone core undergoes amidation with substituted piperazines (e.g., 4-(2-furoyl)piperazine) using coupling agents like DCC. This step introduces the furoyl-piperazinyl moiety .

Reaction :

Quinazolinone core+4-(2-furoyl)piperazineDCCTarget compound\text{Quinazolinone core} + \text{4-(2-furoyl)piperazine} \xrightarrow{\text{DCC}} \text{Target compound}

Reactivity and Functional Group Interactions

The compound’s reactivity is influenced by:

  • Amide bond stability : Resistant to hydrolysis under physiological conditions.

  • Piperazine basicity : Facilitates non-covalent interactions with biological targets.

  • Fluorophenyl substituent : Enhances lipophilicity and metabolic stability.

Biological Implications of Structural Features

Studies on analogous quinazolinedione derivatives suggest that structural modifications significantly impact biological activity . For example:

  • Antimicrobial activity : Gram-positive bacteria like Staphylococcus aureus show moderate inhibition (e.g., 14 mm zone of inhibition for compound 29) .

  • Cytotoxicity : Select analogs exhibit IC₅₀ values as low as 2.5 µM against hepatocellular carcinoma (HUH-7) cells .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for therapeutic applications, including anti-inflammatory, anti-cancer, or anti-microbial properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of “7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound ID Substituent at Position 7 Substituent on Piperazine (Position 2) Core Saturation Registry Number
Main Compound 2-fluorophenyl 2-furoyl 7,8-dihydro 879625-76-0
Compound A Phenyl 2-pyridinyl 7,8-dihydro 878993-37-4
Compound B 2,4-dimethoxyphenyl 4-methylpiperazinyl 7,8-dihydro 879063-55-5
Compound C 2-furyl 1,3-benzodioxol-5-ylmethyl 7,8-dihydro 850765-28-5

Detailed Structural and Functional Analysis

Substituent at Position 7

  • Main Compound : The 2-fluorophenyl group enhances lipophilicity (logP) compared to unsubstituted phenyl (Compound A) and may improve target binding via C–F⋯H–N or C–F⋯π interactions .
  • Compound B : The 2,4-dimethoxyphenyl group introduces bulky, electron-donating substituents, which could hinder steric access to hydrophobic pockets but improve solubility .
  • Compound C : The 2-furyl group replaces aromatic phenyl with a heterocycle, altering π-stacking interactions and redox properties .

Piperazine Modifications

  • Compound A : The 2-pyridinyl substituent introduces a basic nitrogen, enabling pH-dependent solubility and metal coordination .
  • Compound B : The 4-methylpiperazinyl group lacks acylated termini, reducing steric bulk but limiting hydrogen-bonding capacity .
  • Compound C : The 1,3-benzodioxol-5-ylmethyl group adds a methylene-linked benzodioxole, increasing molecular weight and lipophilicity .

Core Saturation

All compounds share a 7,8-dihydroquinazolin-5(6H)-one core, which reduces aromaticity compared to fully unsaturated quinazolines.

Implications for Drug Design

  • Electron-Withdrawing Groups: The 2-fluorophenyl group in the main compound likely improves metabolic stability over non-fluorinated analogs (e.g., Compound A) .
  • Heterocyclic Diversity : The 2-furoyl (main compound) and 2-pyridinyl (Compound A) groups demonstrate how piperazine modifications tune electronic and steric profiles for target selectivity .
  • Solubility Considerations : Compound B’s 2,4-dimethoxyphenyl group highlights a trade-off between bulk and aqueous solubility .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-(2-fluorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as:

  • Step 1 : Condensation of a fluorophenyl-substituted dihydroquinazolinone core with a furoyl-piperazine derivative under basic conditions (e.g., using NaH or K2_2CO3_3 in DMF).
  • Step 2 : Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
  • Optimization : Reaction yields can be improved by controlling temperature (e.g., 60–80°C) and using anhydrous solvents to minimize hydrolysis. Monitor reaction progress via TLC or HPLC-MS .

Q. How can researchers ensure structural fidelity during synthesis, particularly for the piperazine-furoyl moiety?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^{1}H- and 13^{13}C-NMR to confirm the integration and coupling patterns of the piperazine ring and furoyl carbonyl group.
  • X-ray Crystallography : For unambiguous confirmation, co-crystallize the compound with a heavy atom (e.g., bromine derivative) and analyze diffraction patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the theoretical molecular weight (C24_{24}H22_{22}FN4_4O3_3) within 3 ppm error .

Q. What chromatographic techniques are most effective for purifying this compound, given its polar functional groups?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for high-resolution separation. Adjust pH to 3–4 to enhance solubility .
  • Ion-Exchange Chromatography : If the compound exhibits basicity (e.g., from piperazine), employ a weak cation-exchange resin (e.g., carboxymethyl cellulose) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound, particularly in receptor binding assays?

  • Methodological Answer :

  • Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293 for GPCRs, SH-SY5Y for neuronal targets) to rule out cell-specific artifacts.
  • Orthogonal Assays : Combine radioligand binding (e.g., 3^{3}H-labeled competitors) with functional assays (e.g., cAMP or calcium flux measurements) to confirm target engagement .
  • Data Normalization : Use internal controls (e.g., reference antagonists like prazosin for α-adrenergic receptors) to standardize results across labs .

Q. What experimental frameworks are recommended to study the compound’s metabolic stability in hepatic models?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes.
  • CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorogenic substrates to identify metabolic liabilities .
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life, guided by metabolic soft-spot analysis .

Q. How can computational modeling predict the compound’s reactivity in aqueous environments, particularly hydrolysis of the furoyl-piperazine bond?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate activation energies for hydrolysis at the furoyl-piperazine amide bond under varying pH conditions.
  • Molecular Dynamics (MD) Simulations : Simulate solvation dynamics in explicit water models (e.g., TIP3P) to identify vulnerable conformational states .
  • Experimental Correlation : Validate predictions via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. What strategies can address discrepancies in solubility data across different solvent systems?

  • Methodological Answer :

  • Ternary Phase Diagrams : Map solubility in co-solvent systems (e.g., PEG-400/water) to identify optimal ratios for formulation.
  • Solid-State Analysis : Use powder X-ray diffraction (PXRD) to detect polymorphic forms affecting solubility. If amorphous content is high, employ spray drying to stabilize the crystalline form .
  • Surface-Active Agents : Incorporate cyclodextrins (e.g., HP-β-CD) at 10–20 mM to enhance aqueous solubility via inclusion complexation .

Methodological Framework for Experimental Design

Q. How should researchers design a study to investigate the compound’s interaction with dual-target receptors (e.g., serotonin and dopamine receptors)?

  • Methodological Answer :

  • Competitive Binding Assays : Use 35^{35}S-GTPγS binding assays to measure G-protein activation across receptor panels.
  • Schild Regression Analysis : Determine potency (pIC50_{50}) and selectivity ratios (e.g., 5-HT2A_{2A}/D2_2) to quantify polypharmacology .
  • In Silico Docking : Perform homology modeling of target receptors using Rosetta or AutoDock Vina to prioritize high-affinity interactions for experimental validation .

Q. What statistical approaches are critical for analyzing dose-dependent cytotoxicity in primary cell cultures?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., log[inhibitor] vs. normalized response) to calculate EC50_{50} values.
  • ANOVA with Tukey’s Post Hoc Test : Compare treatment groups (n ≥ 3) to control for batch variability in primary cells.
  • Proteomic Profiling : Use LC-MS/MS-based TMT labeling to identify off-target pathways (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.